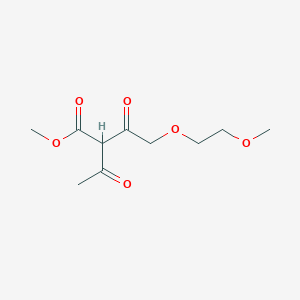
Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photolysis Research
Methyl 2-chloro-3-oxobutanoate, similar in structure to Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate, was studied for its photolysis properties. The study by Enev et al. (1987) explored the photolysis process, yielding various products and suggesting the involvement of homolytic cleavage and α-elimination steps in the reaction (Enev, Petkov, Markova, & Markov, 1987).
Synthesis of Flavor Compounds
The compound has been utilized in synthesizing substances used in food flavoring. For example, Stach et al. (1987) reported the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid starting from methyl 2-hydeoxy-3-butenoate, a compound closely related to this compound (Stach, Huggenberg, & Hesse, 1987).
Intermediate in Chemical Synthesis
The compound has been identified as an intermediate in several chemical syntheses. Reissig, Reichelt, & Kunz (2003) discussed its role in the methoxycarbonylmethylation of aldehydes via siloxycyclopropanes, leading to the production of methyl 3,3-dimethyl-4-oxobutanoate (Reissig, Reichelt, & Kunz, 2003).
Biosynthesis Research
The compound's derivatives have been studied in biosynthesis. Billington, Golding, & Primrose (1979) explored 4-methylthio-2-oxobutanoate, a derivative, as an intermediate in the biosynthesis of ethylene from methionine in bacterial cultures (Billington, Golding, & Primrose, 1979).
Organic Chemistry Applications
In organic chemistry, the compound and its derivatives have been employed in various syntheses. Naveen et al. (2021) demonstrated its use in synthesizing pyrazole derivatives with potential applications in medicinal chemistry (Naveen et al., 2021).
Mechanism of Action
properties
IUPAC Name |
methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)9(10(13)15-3)8(12)6-16-5-4-14-2/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJMBBTQVVKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

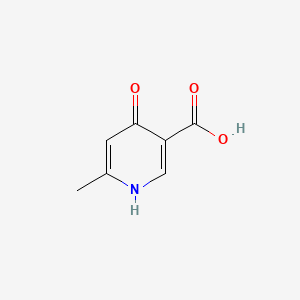


![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)
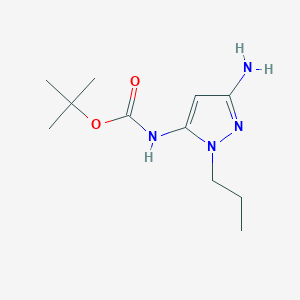
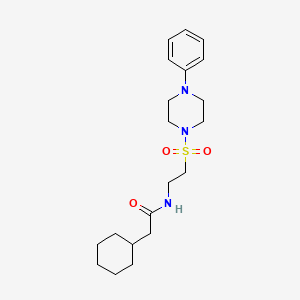
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
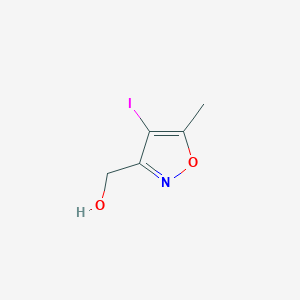
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
